1-Cyclohexylethanamine
Overview
Description
1-Cyclohexylethanamine is an organic compound with the molecular formula C8H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by a cyclohexyl group attached to an ethylamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylethanamine can be synthesized through several methods. One common approach involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of aniline. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where aniline is exposed to hydrogen gas in the presence of a cobalt or nickel catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Cyclohexylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and other related products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions involving this compound typically yield cyclohexylmethanol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. For example, reaction with alkyl halides can produce N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, solvents like ethanol or acetone, elevated temperatures.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylmethanol.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-Cyclohexylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereospecific effects in biochemical processes.
Medicine: This compound and its derivatives have shown potential in medical applications, particularly in the development of pharmaceuticals. Cyclams, which are related to this compound, are being explored for their strong binding to metal ions and potential use in AIDS treatment and stem cell mobilization.
Industry: In industrial applications, this compound is used as a cross-linking agent for modifying polyimide membranes. These modifications enhance the chemical composition, micro-structure, and gas transport properties of the membranes.
Mechanism of Action
1-Cyclohexylethanamine can be compared to other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the ethyl group. It is used as an intermediate in the synthesis of other organic compounds and as a corrosion inhibitor.
Cyclohexanol: An alcohol derivative of cyclohexane, used as a precursor in the production of nylon and other industrial chemicals.
Cyclohexanone: A ketone derivative, used as a solvent and in the production of caprolactam for nylon synthesis.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both cyclohexyl and ethylamine groups. This combination makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
Comparison with Similar Compounds
- Cyclohexylamine
- Cyclohexanol
- Cyclohexanone
Properties
IUPAC Name |
1-cyclohexylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOPGDJMAJJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938494 | |
Record name | 1-Cyclohexylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |
Record name | 1-Cyclohexylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-alpha-Cyclohexanemethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-1-Cyclohexylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-cyclohexylethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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